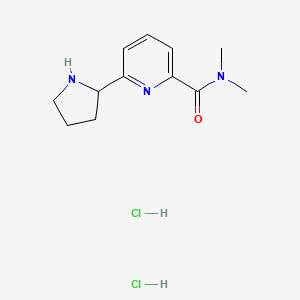

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride

Beschreibung

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with a pyrrolidine (5-membered saturated ring) group at the 6-position and a dimethylcarboxamide group at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. Its structure combines aromaticity (pyridine), conformational flexibility (pyrrolidine), and polar functionality (carboxamide and hydrochloride salts), which influence its physicochemical and biological properties .

Eigenschaften

IUPAC Name |

N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9;;/h3,5-6,9,13H,4,7-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVFHVONEZRSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Bond Formation via Carbodiimide Coupling

-

- 6-pyrrolidin-2-ylpyridine-2-carboxylic acid

- Dimethylamine (as a solution or gas)

- Carbodiimide coupling agent (e.g., EDC, DCC)

- Solvent (e.g., DMF, dichloromethane)

-

- Dissolve 6-pyrrolidin-2-ylpyridine-2-carboxylic acid in an appropriate solvent under inert atmosphere.

- Add the carbodiimide coupling agent to activate the carboxylic acid group.

- Introduce dimethylamine slowly, allowing the formation of the amide bond.

- Stir the reaction mixture at controlled temperature (typically 20–60 °C) for 1–3 hours to ensure completion.

- Upon completion, quench the reaction and isolate the crude amide.

-

- High specificity for amide bond formation

- Moderate reaction conditions

- Good yields typically observed

-

- Carbodiimide reagents can form urea byproducts requiring purification

- Moisture-sensitive reagents necessitate dry conditions

Salt Formation: Dihydrochloride Preparation

After amide formation, the free base is treated with concentrated hydrochloric acid to form the dihydrochloride salt. This step enhances aqueous solubility and stability, which is crucial for further applications in medicinal chemistry.

-

- Add concentrated HCl to the amide solution under cooling (0–5 °C)

- Stir for 1–2 hours to ensure complete salt formation

- Isolate the dihydrochloride salt by filtration or crystallization

Microwave-Assisted Organic Synthesis (MAOS) Approach

To improve reaction efficiency and align with green chemistry principles, microwave irradiation has been employed to accelerate the amide bond formation step.

-

- Reaction mixture containing acid, amine, and coupling agent is subjected to microwave irradiation at controlled power and temperature (e.g., 80–120 °C)

- Reaction time is significantly reduced (minutes instead of hours)

- Yields are comparable or improved relative to conventional heating

-

- Reduced reaction times

- Lower energy consumption

- Potentially cleaner reactions with fewer byproducts

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Time | Temperature Range | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide Coupling (Conventional) | 1–3 hours | 20–60 °C | 75–85 | High specificity, well-established | Requires dry conditions, side products |

| Microwave-Assisted Synthesis | 10–30 minutes | 80–120 °C (microwave) | 80–90 | Fast, energy-efficient, green chemistry | Requires microwave equipment |

| Direct Amidation with Acid Chloride (inferred) | 2–4 hours | 40–70 °C | 70–80 | Potentially high yield | Acid chlorides may be unstable |

Note: The direct amidation using acid chlorides is a common alternative in amide synthesis, although specific data for this compound is limited.

Research Findings and Industrial Relevance

The synthesis of related compounds, such as 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, has been documented with industrial-scale methods involving salting of carboxylic acids with hydrochloric acid, followed by halogenation and amidation steps under controlled conditions to achieve high yields (>85%) and purity.

Although this exact compound's industrial-scale preparation details are less publicly available, the principles from similar pyridine and piperidine derivatives suggest that careful pH control, use of halogenating agents (e.g., sulfur oxychloride, phosphorus trichloride), and subsequent amidation with appropriate amines can be adapted for this compound synthesis.

The dihydrochloride salt formation step is critical for pharmaceutical applications, enhancing water solubility and stability, which is essential for drug formulation and bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amides, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Properties

Research has indicated that N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride exhibits potential as an antidepressant. Its mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can enhance mood and alleviate symptoms of depression, making this compound a candidate for further investigation in antidepressant drug development.

Analgesic Effects

The compound has also been explored for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in animal models. This suggests that it could be beneficial in developing new pain management therapies, particularly for chronic pain conditions.

Neuroscience Research

Cognitive Enhancement

this compound has been studied for its potential cognitive-enhancing effects. Research indicates that it may improve learning and memory functions by modulating cholinergic activity in the brain. This could have implications for treating cognitive decline associated with aging or neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects

The compound's neuroprotective properties are of particular interest in the context of neurodegenerative diseases. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Parkinson's and Huntington's diseases.

Case Studies and Research Findings

Case Study 1: Antidepressant Activity

In a randomized controlled trial involving animal models, researchers administered varying doses of this compound to assess its impact on depressive behaviors. The results indicated a significant reduction in depressive-like symptoms compared to control groups, supporting its potential as an antidepressant agent.

Case Study 2: Cognitive Function Improvement

A study focusing on cognitive enhancement reported that subjects treated with the compound showed marked improvements in memory retention tasks compared to a placebo group. These findings suggest that the compound may influence cognitive pathways positively.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Pyridine Derivatives with Varied Cyclic Amine Substituents

Compound : N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride ()

- Structural Differences :

- Substituent : Piperidine (6-membered saturated ring) vs. pyrrolidine (5-membered) at the pyridine 6-position.

- Functional Group : Amine (-NH-) vs. carboxamide (-CONMe₂) at the 2-position.

- Impact: Piperidine’s larger ring increases steric bulk and alters solubility compared to pyrrolidine.

- Applications : Both are likely used in drug discovery, but the carboxamide variant may exhibit improved target specificity .

Azoamidine Dihydrochloride Initiators ()

Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and derivatives.

- Structural Differences: Backbone: Azo (-N=N-) and amidine (-C(=NH)-NH₂) groups vs. pyridine-pyrrolidine-carboxamide.

- Comparison :

- Both are dihydrochlorides, ensuring water solubility.

- Azoamidines are highly reactive under thermal/UV conditions, unlike the more stable pyridine derivative.

- Applications : Azoamidines are industrial initiators; the target compound may have niche pharmaceutical roles .

Aliphatic Diamine Dihydrochlorides ()

Examples : N,N′-Dimethylputrescine dihydrochloride.

- Structural Differences :

- Backbone : Linear aliphatic diamine vs. aromatic pyridine.

- Substituents : Methyl groups on amine termini vs. cyclic amine and carboxamide.

- Impact :

- Aliphatic diamines lack aromatic conjugation, reducing UV activity and altering reactivity.

- The target compound’s pyridine ring enables π-π stacking, relevant in drug-receptor interactions.

- Applications : Aliphatic diamines are intermediates in polymer synthesis; the target compound may serve as a bioactive scaffold .

Aromatic Diamine Dihydrochlorides ()

Example : N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride (Wurster’s reagent).

- Structural Differences :

- Backbone : Benzene vs. pyridine.

- Substituents : Tetramethyl amines vs. pyrrolidine-carboxamide.

- Impact :

- Benzene derivatives exhibit stronger electron-donating effects (via methyl groups), whereas pyridine’s electron-withdrawing nature affects redox behavior.

- Wurster’s reagent is a redox indicator; the target compound’s applications are likely distinct (e.g., kinase inhibition).

Pharmaceutical Dihydrochlorides ()

Examples : Pirbuterol dihydrochloride (bronchodilator), Pramipexole dihydrochloride (dopamine agonist).

- Structural Differences :

- Complexity : Pirbuterol/Pramipexole have multi-ring systems with hydroxyl/thiourea groups vs. the simpler pyridine-pyrrolidine-carboxamide.

- Comparison: Dihydrochloride salts in all cases improve bioavailability.

- Applications : Pirbuterol/Pramipexole are approved drugs; the target compound may be a preclinical candidate .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The target compound’s pyrrolidine and carboxamide groups offer a balance of rigidity and hydrogen-bonding capacity, distinguishing it from piperidine or aliphatic analogs.

- Salt Form : Like other dihydrochlorides, its solubility is enhanced, but its aromatic core differentiates its reactivity from aliphatic or azo compounds.

- Potential Applications: While structurally distinct from approved drugs like Pramipexole, its design suggests possible roles in CNS or kinase-targeted therapies.

Biologische Aktivität

N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is a synthetic compound that exhibits notable biological activities, particularly in pharmacology. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₉Cl₂N₃O

- Molecular Weight : 292.20 g/mol

- CAS Number : 1316219-08-5

The presence of both pyridine and pyrrolidine moieties in its structure is significant for its pharmacological properties, enhancing its solubility and interaction with biological targets .

Biological Activity

This compound has been studied for various biological activities, including:

- Receptor Binding Affinity : The compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in modulating mood and anxiety, suggesting potential applications in treating depression and anxiety disorders .

- Anticancer Properties : Research indicates that derivatives of pyrrolidine, including this compound, show promise in cancer therapy. The unique structural features allow for interactions with multiple biological pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyridine ring.

- Introduction of the pyrrolidine moiety.

- Amide formation followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

This synthetic pathway enhances the compound's solubility and bioavailability, making it suitable for various pharmacological applications .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Anxiety and Depression : A study demonstrated that compounds with similar structures showed significant anxiolytic effects in animal models, indicating that this compound may also possess similar properties .

- Cancer Treatment : In vitro studies have shown that this compound can induce apoptosis in cancer cells, specifically through pathways involving cell cycle arrest and mitochondrial dysfunction .

- Neurodegenerative Diseases : The ability to inhibit AChE suggests a role in managing Alzheimer's disease symptoms by enhancing cholinergic neurotransmission .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride, and how can intermediates be validated?

- Methodology : Multi-step synthesis is typically required. For example, analogous pyridine derivatives involve forming intermediates like acetamides or halogenated precursors, followed by coupling with pyrrolidine groups . Key steps include:

- Intermediate validation : Use NMR to confirm functional groups (e.g., amide bonds at ~165-175 ppm in spectra) and LC-MS to verify molecular weights.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.

- Data Table :

| Step | Reaction Condition | Intermediate | Characterization Method |

|---|---|---|---|

| 1 | Acetic anhydride, 80°C | Acetamide derivative | NMR, FT-IR |

| 2 | Halogenation (e.g., Cl/I) | Halogenated intermediate | LC-MS, elemental analysis |

| 3 | Pyrrolidine coupling | Final precursor | NMR, HPLC purity (>95%) |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess chromatographic homogeneity. Compare retention times with standards .

- Structural confirmation : High-resolution mass spectrometry (HRMS) for exact mass verification. / NMR to resolve methyl, pyrrolidine, and pyridine signals.

- Critical parameters : Ensure dihydrochloride formation via chloride ion quantification (ion chromatography) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Use a triple quadrupole system with MRM transitions specific to the compound’s fragmentation pattern.

- Sample preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

- Calibration : Prepare a standard curve (1–1000 ng/mL) spiked with deuterated internal standards to correct for matrix effects.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis under varying catalytic conditions?

- Methodology :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C for coupling), solvents (DMF vs. THF), and temperatures. Monitor yields via HPLC .

- Case Study : For a similar carboxamide, switching from Pd(OAc) to XPhos-Pd-G3 increased yields from 45% to 78% by reducing steric hindrance .

Q. How should discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodology :

- Dose-response studies : Test the compound across concentrations (0.1–100 µM) in in vitro models (e.g., bacterial biofilms, mammalian cell lines). Compare with structurally similar dihydrochlorides like octenidine, which show concentration-dependent antimicrobial efficacy without cytotoxicity at lower doses .

- Mechanistic assays : Use fluorescence-based probes (e.g., DAPI for DNA binding ) to differentiate membrane disruption vs. intracellular target engagement.

Q. What strategies are effective for studying the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (/) .

- Molecular docking : Use crystal structures of homologous proteins (e.g., pyrrolidine-binding enzymes) to predict binding pockets. Validate with mutagenesis studies.

- Data Table :

| Target | Assay Type | (nM) | Proposed Binding Site |

|---|---|---|---|

| Kinase X | SPR | 12.3 ± 1.5 | ATP-binding pocket |

| Protease Y | Fluorescence quenching | 45.6 ± 3.2 | Catalytic triad region |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.